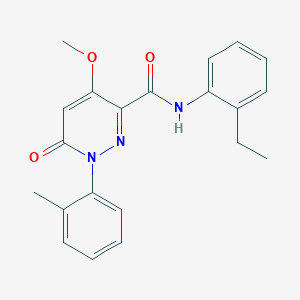
4-Methyl-3-nitro-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with methyl, nitro, and trifluoromethyl groups
科学的研究の応用
4-Methyl-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Trifluoromethylpyridines, a class of compounds to which “4-Methyl-3-nitro-2-(trifluoromethyl)pyridine” belongs, are often used in the synthesis of pharmaceuticals and agrochemicals . The specific targets can vary widely depending on the exact structure of the compound and its intended use.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some trifluoromethylpyridines are used in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of the compound. In general, trifluoromethylpyridines could potentially affect a wide range of biochemical pathways due to their broad use in pharmaceuticals and agrochemicals .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, in a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, certain reactions involving trifluoromethylpyridines are known to be sensitive to the reaction conditions .
Safety and Hazards
将来の方向性
The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 4-methyl-2-(trifluoromethyl)pyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for commercial applications.
化学反応の分析
Types of Reactions: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 4-Methyl-3-amino-2-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitro-2-(trifluoromethyl)pyridine.
類似化合物との比較
- 4-Methyl-3-nitropyridine
- 4-(Trifluoromethyl)pyridine
- 3-Nitro-2-(trifluoromethyl)pyridine
Comparison: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
4-methyl-3-nitro-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAYFEMOLVTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
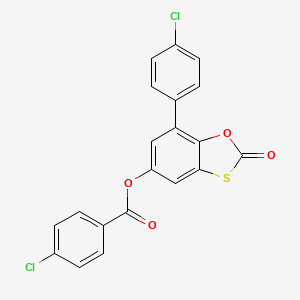
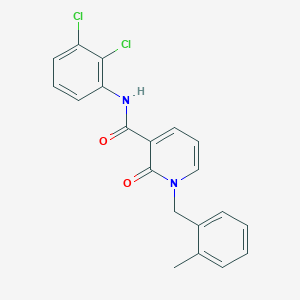
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2935024.png)
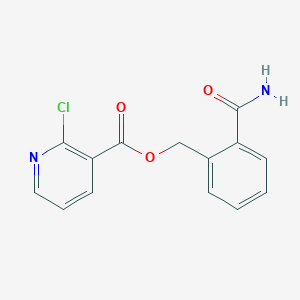
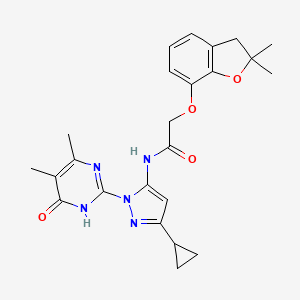
![2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
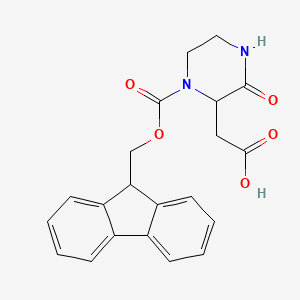
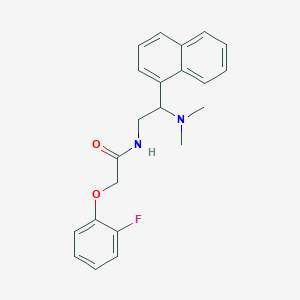

![N-cyclopentyl-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2935041.png)
![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
